molecular formula C22H26O3 B139370 Delta 9,11-canrenone CAS No. 95716-71-5

Delta 9,11-canrenone

Número de catálogo: B139370
Número CAS: 95716-71-5
Peso molecular: 338.4 g/mol
Clave InChI: MCNZISFQKMPWRJ-DOYHNPMNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Delta 9,11-Canrenone is a synthetic steroidal compound that belongs to the class of mineralocorticoid receptor antagonists. It is an active metabolite of spironolactone and is used primarily for its diuretic and antihypertensive properties. This compound is known for its ability to inhibit the effects of aldosterone, a hormone that regulates sodium and water balance in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Delta 9,11-Canrenone can be synthesized through the microbial transformation of canrenone using Aspergillus ochraceus. The process involves the use of multiple-impeller configurations to enhance the efficiency of the bioconversion . Another method involves the bromination of a precursor compound followed by a reaction with lithium bromide in dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced bioreactors and computational fluid dynamics to optimize the microbial transformation process. The choice of impeller configuration plays a crucial role in achieving high conversion ratios and maintaining the stability of the microbial cells .

Análisis De Reacciones Químicas

Types of Reactions: Delta 9,11-Canrenone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its microbial transformation to 11 α-Hydroxycanrenone, a key intermediate in the synthesis of eplerenone .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a suitable solvent.

Major Products: The major products formed from these reactions include various hydroxylated derivatives and other steroidal intermediates that are valuable in pharmaceutical synthesis .

Aplicaciones Científicas De Investigación

Cardiovascular Health

Delta 9,11-canrenone has shown promise in managing conditions such as hypertension and heart failure. Research indicates that it can inhibit steroidogenic enzymes like 11β-hydroxylase and cholesterol side-chain cleavage enzyme, leading to diuretic effects and reduced blood pressure levels. A comparative study highlighted that patients treated with canrenone exhibited lower systolic and diastolic blood pressure compared to those on conventional therapy .

Vascular Function

Recent studies have demonstrated that this compound can restore vasorelaxation impaired by marinobufagenin (MBG) in preeclampsia (PE) models. The compound antagonizes the fibrotic effects of MBG on vascular tissues, suggesting its potential as a therapeutic agent for vascular fibrosis associated with renal failure and other conditions .

Anti-fibrotic Effects

This compound's ability to counteract fibrotic processes is significant. In experiments involving umbilical arteries treated with MBG, canrenone improved relaxation responses, indicating its role in mitigating vascular stiffness and fibrosis . This property may extend its applications beyond cardiovascular health into broader areas of fibrotic disease management.

  • Study on Hypertensive Patients : A study involving hypertensive patients treated with canrenone showed significant reductions in left ventricular mass index and improved diastolic function compared to those receiving standard treatment .
  • Research on Vascular Relaxation : In a controlled experiment assessing umbilical artery responses in PE models, canrenone administration restored vasorelaxation significantly better than untreated controls .
  • Long-term Therapy Outcomes : Longitudinal data from patients on canrenone therapy demonstrated sustained benefits in blood pressure regulation and reduced progression of heart failure symptoms over a decade .

Mecanismo De Acción

Delta 9,11-Canrenone exerts its effects by competitively inhibiting the binding of aldosterone to mineralocorticoid receptors in the distal and collecting tubules of the nephron. This inhibition prevents the reabsorption of sodium and water, leading to increased excretion of these ions and a subsequent reduction in blood pressure . Additionally, this compound can interfere with the Na+, K+ ATPase activity, further contributing to its diuretic effects .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its specific structural modifications that enhance its binding affinity and selectivity for mineralocorticoid receptors. Unlike spironolactone, it has fewer androgenic and progestogenic side effects, making it a more targeted therapeutic agent .

Actividad Biológica

Delta 9,11-canrenone is a synthetic steroidal compound that functions primarily as a mineralocorticoid receptor antagonist. It is an active metabolite of spironolactone and has gained attention for its significant biological activities, particularly in the context of cardiovascular health and fluid balance regulation. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is characterized by a steroidal backbone with specific modifications that enhance its receptor binding capabilities.
  • Classification : It belongs to the class of antimineralocorticoids, which are compounds that inhibit the action of aldosterone at the mineralocorticoid receptors (MRs).

This compound exerts its effects primarily through the following mechanisms:

  • Antagonism of Mineralocorticoid Receptors : By binding to MRs, it blocks the action of aldosterone, leading to increased sodium and water excretion while retaining potassium.
  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) : This inhibition contributes to its antihypertensive effects and diuretic properties.
  • Effects on Vascular Function : Recent studies indicate that this compound can restore vasorelaxation impaired by marinobufagenin (MBG) in human preeclampsia (PE), suggesting a role in vascular health .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : After oral administration, it is rapidly absorbed into the bloodstream.
  • Distribution : It distributes widely in body tissues due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver; its metabolites include various hydroxylated derivatives.
  • Excretion : Excreted via urine, with both parent compound and metabolites detectable.

Diuretic and Antihypertensive Properties

This compound is recognized for its potent diuretic effects. It enhances sodium excretion while promoting potassium retention, making it valuable in managing conditions such as hypertension and heart failure. The following table summarizes key pharmacological effects:

Effect Description
Diuretic ActivityIncreases sodium and water excretion; decreases potassium loss
Antihypertensive ActionLowers blood pressure by inhibiting aldosterone's effects on renal function
Cardiovascular BenefitsImproves vascular responsiveness and reduces fibrosis in arterial tissues

Case Studies

  • Vasorelaxation Restoration in Preeclampsia : A study demonstrated that this compound could restore impaired vasorelaxation in umbilical arteries affected by MBG in patients with PE. The compound significantly improved vascular responsiveness to sodium nitroprusside (SNP), indicating its potential therapeutic role in managing vascular dysfunction associated with pregnancy complications .
  • Comparison with Spironolactone : this compound has been shown to be more potent than spironolactone as an antimineralocorticoid but less effective as an antiandrogen. This distinction highlights its specific applications in clinical settings where mineralocorticoid antagonism is desired without significant androgenic effects.

Research Findings

Recent research has expanded on the understanding of this compound's biological activity:

  • Cellular Effects : The compound influences various cellular processes by modulating gene expression related to fluid balance and vascular function.
  • Biochemical Pathways : Its interference with RAAS not only affects blood pressure regulation but also has implications for heart remodeling and fibrosis prevention .

Propiedades

IUPAC Name

(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNZISFQKMPWRJ-DOYHNPMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2=CCC4(C3CCC45CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469189
Record name (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95716-71-5
Record name Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95716-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta9-11-Canrenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095716715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.9-11-CANRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC47AUW33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.